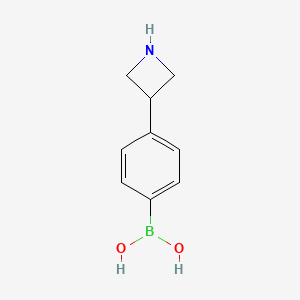![molecular formula C16H20N2O4 B14086181 1,2-Benzenedicarboxamide, N,N'-bis[2-(ethenyloxy)ethyl]- CAS No. 101587-00-2](/img/structure/B14086181.png)
1,2-Benzenedicarboxamide, N,N'-bis[2-(ethenyloxy)ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Benzenedicarboxamide, N,N’-bis[2-(ethenyloxy)ethyl]-: is an organic compound with the molecular formula C16H20N2O4. This compound is characterized by the presence of two amide groups attached to a benzene ring, with each amide group further linked to an ethenyloxyethyl group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarboxamide, N,N’-bis[2-(ethenyloxy)ethyl]- typically involves the reaction of vinyloxyalkylamines with phthalimide. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using industrial reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Benzenedicarboxamide, N,N’-bis[2-(ethenyloxy)ethyl]- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethenyloxyethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,2-Benzenedicarboxamide, N,N’-bis[2-(ethenyloxy)ethyl]- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and polymers due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of 1,2-Benzenedicarboxamide, N,N’-bis[2-(ethenyloxy)ethyl]- involves its interaction with various molecular targets. The ethenyloxyethyl groups can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s reactivity and binding to other molecules. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate enzymatic activities and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Benzenedicarboxamide, N,N’-bis(2-hydroxyphenyl)-: This compound has hydroxyphenyl groups instead of ethenyloxyethyl groups, leading to different chemical properties and applications.
N,N’-Bis(vinyloxyalkyl)oxamides: These compounds have similar vinyloxyalkyl groups but differ in the core structure, affecting their reactivity and applications.
Uniqueness
1,2-Benzenedicarboxamide, N,N’-bis[2-(ethenyloxy)ethyl]- is unique due to its specific combination of functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various scientific research applications, particularly in the synthesis of new materials and the study of molecular interactions.
Eigenschaften
CAS-Nummer |
101587-00-2 |
|---|---|
Molekularformel |
C16H20N2O4 |
Molekulargewicht |
304.34 g/mol |
IUPAC-Name |
1-N,2-N-bis(2-ethenoxyethyl)benzene-1,2-dicarboxamide |
InChI |
InChI=1S/C16H20N2O4/c1-3-21-11-9-17-15(19)13-7-5-6-8-14(13)16(20)18-10-12-22-4-2/h3-8H,1-2,9-12H2,(H,17,19)(H,18,20) |
InChI-Schlüssel |
VMXWVBKUHCPSNF-UHFFFAOYSA-N |
Kanonische SMILES |
C=COCCNC(=O)C1=CC=CC=C1C(=O)NCCOC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Bromo-1-(4-chlorophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086124.png)
![5-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethoxy}-2-(3-methyl-4-phenyl-1H-pyrazol-5-yl)phenol](/img/structure/B14086130.png)
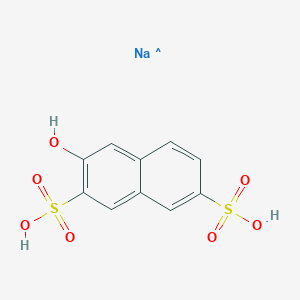
![N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14086141.png)
![2',4-Bis(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14086145.png)
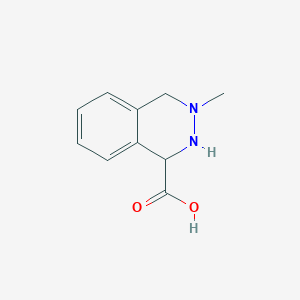
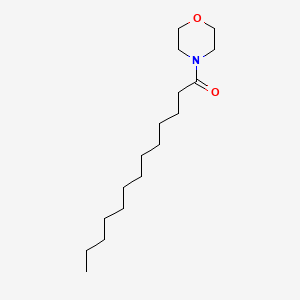
![[3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] dodecanoate](/img/structure/B14086156.png)
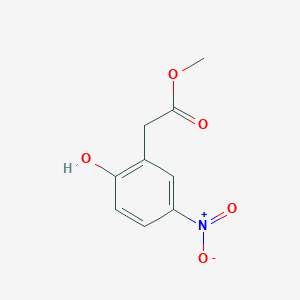
![[[5-[2,4-Dioxo-5-[3-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]prop-1-enyl]pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B14086170.png)
